molecular formula C8H9N3O B1331985 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- CAS No. 797809-19-9

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

Cat. No. B1331985
M. Wt: 163.18 g/mol
InChI Key: YNXIDSJGHTXVPW-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities and its structural framework, which is common in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole was achieved using salicylaldehyde through a series of reactions including hydroxymethylation, cyclization, chloromethylation, and the Gabriel reaction . Similarly, substituted benzimidazoles can be synthesized by reacting 2-aminobenzimidazole with ethyl cyanoacetate, yielding compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined, and its structural properties were analyzed using DFT calculations, NBO analysis, and frontier molecular orbitals . The molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied using NMR, IR, and UV/Vis spectroscopy, with the crystal structure of one derivative confirmed by X-ray diffraction .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a piperazine moiety, which is crucial for the antihistaminic activity . The reactivity of benzimidazole derivatives can also be modified by introducing different substituents, as seen in the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which exhibit strong analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group in 1-aminoalkyl-2-benzyl-nitro-benzimidazoles significantly enhances their analgesic activity . The fluorescent properties of benzimidazole derivatives, such as 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, are characterized by high fluorescence quantum yield and large Stokes shift, which can be useful in various applications . Additionally, the solubility, stability, and hydrogen bonding potential of these compounds can be studied to understand their biochemical properties, as demonstrated by the 3D supramolecular structure analysis of 2-(γ-aminopropyl)benzimidazole dichloride dihydrate .

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzimidazole derivatives have been shown to possess various biological activities, including anticancer properties . They have been used in the design and synthesis of potential anticancer agents .
  • Methods of Application: In one study, 24 new molecules comprising a benzimidazole ring, arene, and alkyl chain-bearing cyclic moieties were designed and synthesized . The N-substituted benzimidazole derivatives bearing an alkyl chain and a nitrogen-containing 5- or 6-membered ring were found to enhance the cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines .
  • Results: Among the 24 synthesized compounds, one particular compound reduced the proliferation of MCF-7 and OVCAR-3 cell lines, demonstrating superior outcomes to those of cisplatin .

Pharmacological Activities

  • Scientific Field: Organic Chemistry
  • Application Summary: Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
  • Methods of Application: The synthesis of benzimidazoles and derivatives involves the use of non-environmental organic compounds and high energy synthetic methods . The production of waste and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
  • Results: The substituted benzimidazoles are summarized in this review to provide insight about their organic synthesis using ecofriendly methods, as well as their pharmacological activities .

properties

IUPAC Name

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXIDSJGHTXVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360774
Record name 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

CAS RN

797809-19-9
Record name 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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